1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride
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Overview
Description
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O4·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is constructed through intramolecular cyclization reactions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis: Large-scale synthesis of the diazepane ring using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazepane ring can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
- tert-Butyl 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylate
- tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Uniqueness
1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1624260-18-9 |
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Molecular Formula |
C12H23ClN2O4 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
InChI Key |
ZIQJLVHTVATWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl |
Origin of Product |
United States |
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